N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine
Description
N-((1-Cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine is a bicyclic amine derivative featuring an imidazole core substituted with a cyclopropyl group at the 1-position and a methylcyclopropanamine moiety at the 2-position.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
N-[(1-cyclopropylimidazol-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H15N3/c1-2-8(1)12-7-10-11-5-6-13(10)9-3-4-9/h5-6,8-9,12H,1-4,7H2 |
InChI Key |
WISYKHRIIVOZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=NC=CN2C3CC3 |
Origin of Product |
United States |
Preparation Methods
One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The cyclopropyl groups can be introduced through various alkylation reactions using cyclopropyl halides under basic conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine undergoes several types of chemical reactions:
Scientific Research Applications
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity . Additionally, the compound can interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical and Reactivity Insights
- Aromatic vs. Aliphatic Systems: The imidazole ring in the target compound introduces aromaticity and planar geometry, favoring π-π stacking and hydrogen bonding, unlike the aliphatic chains in N-(2-chloroethyl)-N-(isopropyl)propan-1-amine . This may enhance binding to biological targets but reduce solubility in nonpolar solvents. The nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine is electron-withdrawing, increasing acidity and reactivity in electrophilic substitutions compared to the electron-rich imidazole in the target compound.
- However, the imidazole’s aromaticity in the target compound may counteract strain-induced instability.
Biological Activity
N-((1-Cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine (CAS No. 1420900-42-0) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₅N₃
- Molecular Weight : 177.25 g/mol
- CAS Number : 1420900-42-0
- Structure : The compound features a cyclopropyl group attached to an imidazole ring, which is known for its biological activity in various pharmacological contexts.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl-substituted imidazole derivatives with amines. The specific synthetic pathways can vary based on the desired purity and yield, but generally follow standard organic synthesis protocols involving coupling reactions.
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a comparative evaluation against the ESKAPE pathogens—a group known for their antibiotic resistance—showed promising antibacterial activity. In particular, compounds with similar structural motifs demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| E. faecium | 2 | Ciprofloxacin | 12 |
| K. pneumoniae | 4 | Ciprofloxacin | 16 |
| A. baumannii | 8 | Ciprofloxacin | 32 |
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. The imidazole moiety plays a crucial role in this activity by interacting with metal ions in bacterial enzymes, thus disrupting their function .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antibacterial Efficacy : A study evaluated the efficacy of this compound against various Gram-positive and Gram-negative bacteria. Results indicated that it was particularly effective against strains resistant to traditional antibiotics, showcasing its potential as a lead compound for further development .
- Cytotoxic Studies : In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, making it a candidate for further investigation in cancer therapeutics .
- Pharmacokinetic Profiling : Preliminary pharmacokinetic studies suggested favorable absorption and distribution characteristics, which are critical for therapeutic efficacy. However, further studies are needed to fully elucidate the metabolic pathways and potential side effects associated with this compound .
Q & A
Q. Q1: What are the standard synthetic routes for N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine?
A1: The synthesis typically involves multi-step reactions. For example:
- Imidazole functionalization : Cyclopropane rings can be introduced via nucleophilic substitution or cyclopropanation reactions. A common method involves refluxing precursors (e.g., 1-(2-methyl-4-nitro-imidazol-1-yl)propan-2-one) with aromatic amines in DMF, followed by recrystallization .
- Amine coupling : Cyclopropylamine groups may be attached using reductive amination or via coupling agents like CDI (1,1′-carbonyldiimidazole) in polar aprotic solvents .
- Purification : Column chromatography or recrystallization (e.g., ethyl acetate) is used to isolate the product. Characterization via -NMR, -NMR, and mass spectrometry (MS) is essential to confirm structure and purity .
Advanced Synthesis: Reaction Optimization
Q. Q2: How can reaction yields be improved for cyclopropane-containing imidazole derivatives?
A2: Key strategies include:
- Solvent selection : DMF or DMSO enhances solubility of intermediates, while triethylamine aids in neutralizing acidic byproducts .
- Temperature control : Reflux conditions (e.g., 5–8 hours) balance reaction completion with decomposition risks .
- Catalytic additives : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer agents may accelerate cyclopropane ring formation .
- Workflow automation : Microfluidic reactors or high-throughput screening can optimize stoichiometry and reaction time .
Basic Characterization Techniques
Q. Q3: Which analytical methods are critical for verifying the structure of this compound?
A3:
- Nuclear Magnetic Resonance (NMR) : -NMR identifies protons on cyclopropane and imidazole rings (e.g., deshielded protons at δ 1.2–1.8 ppm for cyclopropane) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H] for CHN at 176.12 g/mol) .
- Elemental Analysis : Validates C, H, N content within ±0.4% deviation .
Advanced Data Analysis: Resolving Spectral Contradictions
Q. Q4: How should researchers address discrepancies in NMR or MS data?
A4:
- Isotopic labeling : Use -labeled precursors to trace unexpected peaks in cyclopropane or imidazole regions .
- Computational validation : Compare experimental -NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., unreacted amines or oxidation products) that may skew data .
Biological Activity Assessment
Q. Q5: What methodologies are used to evaluate the antibacterial potential of this compound?
A5:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-kill kinetics : Monitor bactericidal activity over 24 hours at 2× MIC .
- Synergy studies : Combine with β-lactams or fluoroquinolones to assess enhanced efficacy via checkerboard assays .
Advanced Mechanistic Studies
Q. Q6: How can computational modeling elucidate the compound’s mode of action?
A6:
- Molecular docking : Simulate binding to bacterial targets (e.g., DNA gyrase or penicillin-binding proteins) using AutoDock Vina .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (software: GROMACS) .
- QSAR modeling : Correlate substituent effects (e.g., cyclopropane vs. methyl groups) with bioactivity to guide structural optimization .
Stability and Degradation Pathways
Q. Q7: What conditions destabilize this compound, and how can degradation be mitigated?
A7:
- pH sensitivity : Cyclopropane rings are prone to ring-opening under acidic conditions (pH < 4). Stability studies in buffers (pH 3–9) are recommended .
- Thermal degradation : Store at –20°C in amber vials to prevent imidazole oxidation. TGA/DSC analysis identifies decomposition thresholds .
- Light exposure : UV-Vis spectroscopy monitors photolytic byproducts; use light-protected storage .
Advanced Applications: Structure-Activity Relationships (SAR)
Q. Q8: How do structural modifications influence bioactivity?
A8:
- Cyclopropane substitution : Replace cyclopropyl with bicyclo[1.1.1]pentane to enhance metabolic stability .
- Imidazole functionalization : Introduce electron-withdrawing groups (e.g., nitro) to improve target affinity .
- Amine alkylation : Branched alkyl chains (e.g., isopropyl) may reduce cytotoxicity while maintaining potency .
Handling Contradictory Toxicity Data
Q. Q9: How should conflicting reports about toxicity be addressed?
A9:
- In vitro assays : Perform MTT assays on HEK-293 or HepG2 cells to quantify IC values .
- Metabolite screening : LC-MS identifies toxic metabolites (e.g., epoxide intermediates) formed via CYP450 enzymes .
- Species-specific responses : Compare toxicity in murine vs. human cell lines to assess translational relevance .
Regulatory and Safety Considerations
Q. Q10: What safety protocols are recommended for handling this compound?
A10:
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
- Waste disposal : Neutralize acidic/basic residues before incineration per EPA guidelines .
- Emergency response : For spills, absorb with vermiculite and treat with 10% NaOH solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
